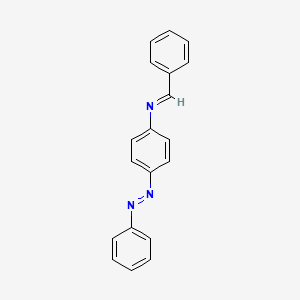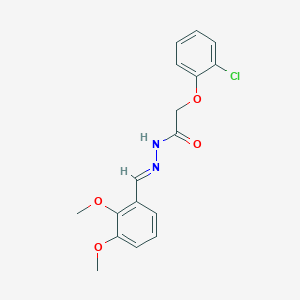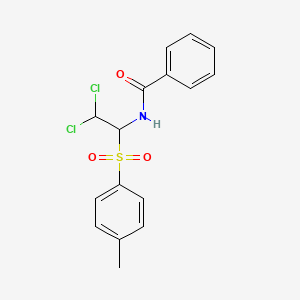
(2E,5E)-4-oxohepta-2,5-dienedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,5E)-4-oxohepta-2,5-dienedioic acid is an organic compound characterized by its unique structure, which includes two conjugated double bonds and a ketone group
Méthodes De Préparation
The synthesis of (2E,5E)-4-oxohepta-2,5-dienedioic acid can be achieved through several routes. One common method involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form the desired product. The reaction conditions typically include the use of ethanol as a solvent and sodium hydroxide as the base . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.
Analyse Des Réactions Chimiques
(2E,5E)-4-oxohepta-2,5-dienedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain groups in the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(2E,5E)-4-oxohepta-2,5-dienedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing into its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of polymers and other industrial chemicals .
Mécanisme D'action
The mechanism by which (2E,5E)-4-oxohepta-2,5-dienedioic acid exerts its effects involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity is crucial in its role in enzyme-catalyzed reactions, where it can form covalent bonds with active site residues, thereby modulating enzyme activity .
Comparaison Avec Des Composés Similaires
(2E,5E)-4-oxohepta-2,5-dienedioic acid can be compared with similar compounds such as (2E,5E)-2,5-dibenzylidenecyclopentanone and (2E,5E)-bis[(4-dimethylamino)benzylidene]cyclopentanone. These compounds share structural similarities but differ in their functional groups and reactivity. The presence of different substituents can significantly alter their chemical behavior and applications .
Propriétés
Formule moléculaire |
C7H6O5 |
|---|---|
Poids moléculaire |
170.12 g/mol |
Nom IUPAC |
(2E,5E)-4-oxohepta-2,5-dienedioic acid |
InChI |
InChI=1S/C7H6O5/c8-5(1-3-6(9)10)2-4-7(11)12/h1-4H,(H,9,10)(H,11,12)/b3-1+,4-2+ |
Clé InChI |
FORGRSMNOFWNBO-ZPUQHVIOSA-N |
SMILES isomérique |
C(=C/C(=O)O)\C(=O)/C=C/C(=O)O |
SMILES canonique |
C(=CC(=O)O)C(=O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N'-[(E)-(2-fluorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11958832.png)



![Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]-](/img/structure/B11958865.png)



![N-[2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethyl]acetamide](/img/structure/B11958871.png)


